4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide
Description
4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,3-dimethylphenyl group at position 1 and a 3-methylpyrazole moiety at position 2. The benzamide group at the N-position of the pyrazole ring includes a 4-butoxy substituent, which enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy or ethoxy). The compound’s design leverages the pyrazolo-pyrimidine scaffold’s ability to mimic purine bases, a strategy commonly employed in drug development .
Properties
IUPAC Name |
4-butoxy-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N7O2/c1-5-6-14-37-22-12-10-21(11-13-22)28(36)32-25-15-19(3)33-35(25)27-23-16-31-34(26(23)29-17-30-27)24-9-7-8-18(2)20(24)4/h7-13,15-17H,5-6,14H2,1-4H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUELBFPWXHYKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary fragments: (1) the 2,3-dimethylphenyl-substituted pyrazolo[3,4-d]pyrimidine core, (2) the 3-methyl-1H-pyrazol-5-yl amine linker, and (3) the 4-butoxybenzamide moiety. Retrosynthetically, the pyrazole-pyrimidine core is derived from a cyclocondensation reaction between a pyrazole-amine and a functionalized pyrimidine intermediate. The Suzuki-Miyaura coupling is employed to connect the pyrimidine core to the pyrazole amine, while the benzamide group is introduced via a late-stage amidation reaction .
Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile with formamidine acetate under refluxing acetic acid. This reaction proceeds through a nucleophilic attack at the nitrile carbon, followed by cyclodehydration to form the pyrimidine ring. The 2,3-dimethylphenyl group is introduced at the N1 position through a nucleophilic aromatic substitution using 2,3-dimethylphenylboronic acid under palladium catalysis .
Key Reaction Conditions :
-
Reagent : 5-Amino-1H-pyrazole-4-carbonitrile, formamidine acetate
-
Solvent : Acetic acid
-
Temperature : 120°C, reflux
Suzuki-Miyaura Coupling for Fragment Assembly
The pyrazolo[3,4-d]pyrimidine core is functionalized at the C4 position with a boronate ester to enable cross-coupling with the pyrazole amine. As demonstrated in analogous syntheses, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-2H-pyridine-1-carboxylate serves as a model boronate partner . The coupling employs Pd(PPh3)4 or PdCl2(dppf) as catalysts, with sodium carbonate as a base in a toluene/ethanol solvent system.
Optimized Conditions :
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh3)4 | Na2CO3 | Toluene/EtOH | 80°C | 93% |
| PdCl2(dppf) | K3PO4 | Dioxane/H2O | 80°C (MW) | 100% |
Microwave irradiation significantly enhances reaction efficiency, achieving quantitative yields in 30 minutes .
Critical Analysis of Purification Techniques
Intermediates are purified via recrystallization or column chromatography. For example, the pyrazolo[3,4-d]pyrimidine-TFA adduct is recrystallized from methanol/water (9:1), while the final benzamide is isolated using gradient elution (0–5% MeOH in DCM). Analytical HPLC confirms purity >98% .
Scalability and Process Optimization
Large-scale synthesis (100 g) of the pyrimidine core requires careful control of exothermic reactions during cyclocondensation. Batch-wise addition of formamidine acetate and temperature modulation (110–115°C) prevent decomposition. The Suzuki coupling step is scalable to 1 mol% Pd loading without yield erosion .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions such as:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution agents like halogens. Reaction conditions vary but often involve controlled temperatures and pressures.
Major Products
Depending on the reaction type, the major products formed can include derivatives with modified functional groups or entirely new compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth. Studies have shown that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer activity by targeting pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines possess antimicrobial properties. The presence of the butoxy group and the specific phenyl substitutions may enhance the compound's efficacy against various bacterial strains.
Inflammation Modulation
The compound's mechanism of action may involve modulating inflammatory pathways. Pyrazolo[3,4-d]pyrimidines have been documented to affect cytokine production and could be explored as anti-inflammatory agents.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to 4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide. The results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7), suggesting a promising avenue for developing new cancer therapies.
Case Study 2: Antimicrobial Studies
In another investigation published in Antibiotics, researchers tested several pyrazolo compounds against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action for 4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can activate or inhibit biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives with diverse substituents influencing physicochemical and biological properties. Key analogues include:
Substituent Impact on Lipophilicity :
- The 4-butoxy group in the target compound increases lipophilicity (logP ~4.5, predicted) compared to 4-ethoxy (logP ~3.8) or 2-methoxy (logP ~2.5) analogues. This enhances membrane permeability but may reduce aqueous solubility .
- The 2,3-dimethylphenyl substituent at R1 provides optimal steric bulk for receptor binding compared to 2,4-dimethylphenyl , which may disrupt planar interactions .
Synthetic Routes :
- Analogues like 4-ethoxybenzamide derivatives are synthesized via Vilsmeier–Haack formylation followed by cyclization with ammonium carbonate (yields: 70–82%) .
- The target compound likely employs similar methods, with butoxy substitution introduced during benzamide coupling.
Biological Activity Trends: Pyrazolo[3,4-d]pyrimidines with electron-withdrawing groups (e.g., fluoro in ’s chromenone derivative) show enhanced kinase inhibition due to increased electrophilicity . Thieno-pyrimidine hybrids () exhibit stronger DNA intercalation than pyrazolo-pyrimidines, attributed to extended π-conjugation .
Thermal and Spectroscopic Data :
- Melting Points : Ethoxy derivatives (e.g., ) melt at 175–178°C, while methoxy analogues () have lower melting points (~99–102°C), correlating with reduced crystallinity .
- FTIR/NMR : Benzamide carbonyl stretches appear at ~1650 cm⁻¹, consistent across analogues. Aromatic proton shifts in NMR (δ 6.7–8.2 ppm) confirm substitution patterns .
Key Research Findings
- Structure-Activity Relationship (SAR) : The 2,3-dimethylphenyl group optimizes binding to ATP pockets in kinases, while longer alkoxy chains (e.g., butoxy) improve bioavailability but may limit solubility .
- Computational Modeling : Lumping strategies () classify such compounds into groups based on substituent electronic profiles, aiding QSAR studies .
Biological Activity
4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide, a complex organic compound, has gained attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 495.59 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological activity. The IUPAC name is this compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act as an inhibitor or modulator of various enzymes and receptors involved in cellular signaling pathways. For instance, compounds with similar pyrazolo structures have been shown to exhibit anti-cancer properties by inducing apoptosis through the activation of caspases and modulation of the NF-κB and p53 pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For example, a related compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), showing stronger activity than cisplatin . The mechanism involved increased apoptosis via caspase activation and inhibition of NF-κB expression.
Case Study: Anticancer Effects
A study evaluated the effects of various pyrazolo derivatives on cancer cell lines. The results indicated that these compounds could trigger autophagy and apoptosis in cancer cells while sparing normal cells from significant cytotoxicity. This selectivity is crucial for developing effective cancer therapies .
Pharmacological Studies
Pharmacological evaluations have shown that compounds similar to this compound exhibit various biological activities:
Q & A
Q. How are conflicting crystallography and NMR data reconciled for structural assignments?
- Methodological Answer :
- Dynamic Effects : Compare X-ray structures (rigid) with NMR NOE data (solution dynamics) to identify conformational flexibility .
- DFT-NMR Calculations : Optimize geometry at B3LYP/6-31G* level and compute chemical shifts for comparison .
- Paramagnetic Relaxation Enhancement (PRE) : Use spin-labeled analogs to validate interatomic distances in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
